Antibacterial agent 46
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Overview
Description
Antibacterial Agent 46 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 46 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific antibacterial moieties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 46 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its antibacterial properties.
Scientific Research Applications
Antibacterial Agent 46 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate its effects on bacterial cell structures and functions.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial Agent 46 involves targeting specific bacterial pathways and molecular structures. It primarily acts by:
Inhibiting Cell Wall Synthesis: The compound interferes with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.
Disrupting Protein Synthesis: It binds to bacterial ribosomes, preventing the translation of essential proteins required for bacterial growth and survival.
Interfering with DNA Replication: The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
Comparison with Similar Compounds
Antibacterial Agent 46 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant strains. Similar compounds include:
Penicillin: A well-known antibiotic that targets cell wall synthesis but is less effective against resistant strains.
Tetracycline: An antibiotic that inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: A fluoroquinolone that targets DNA replication but can have significant side effects.
This compound stands out due to its enhanced stability, lower resistance development, and broader range of activity, making it a promising candidate for future antibacterial therapies.
Properties
Molecular Formula |
C14H13N6NaO7S |
---|---|
Molecular Weight |
432.35 g/mol |
IUPAC Name |
sodium;[(2S,5R)-2-[5-(6-carbamoylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C14H14N6O7S.Na/c15-11(21)8-2-1-3-9(16-8)12-17-18-13(26-12)10-5-4-7-6-19(10)14(22)20(7)27-28(23,24)25;/h1-3,7,10H,4-6H2,(H2,15,21)(H,23,24,25);/q;+1/p-1/t7-,10+;/m1./s1 |
InChI Key |
QFTJTWCPTIXMMW-QJVKKXMWSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NC(=CC=C4)C(=O)N.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=NC(=CC=C4)C(=O)N.[Na+] |
Origin of Product |
United States |
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